molecular formula C8H20Cl2N2 B6225927 N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride CAS No. 2077-91-0

N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride

Cat. No.: B6225927
CAS No.: 2077-91-0
M. Wt: 215.16 g/mol
InChI Key: MOSYYFXUTWLBIU-UHFFFAOYSA-N
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Description

N1,N3-Dimethylcyclohexane-1,3-diamine dihydrochloride (CAS: 1187931-27-6) is an aliphatic diamine hydrochloride with a cyclohexane backbone. Its molecular formula is C8H20Cl2N2, and it has a molecular weight of 215.16–215.17 g/mol . The compound features two methyl groups on the N1 and N3 amino positions, enhancing steric hindrance and modulating basicity. As a dihydrochloride salt, it exhibits improved water solubility, making it suitable for pharmaceutical and catalytic applications.

Properties

CAS No.

2077-91-0

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

1-N,3-N-dimethylcyclohexane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-9-7-4-3-5-8(6-7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H

InChI Key

MOSYYFXUTWLBIU-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC(C1)NC.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Direct Methylation of Cyclohexane-1,3-Diamine

The most widely reported method involves selective methylation of the primary amine groups in cyclohexane-1,3-diamine. Key steps include:

Reaction Equation

Cyclohexane-1,3-diamine+2CH3XBaseN1,N3-Dimethylcyclohexane-1,3-diamine+2HX\text{Cyclohexane-1,3-diamine} + 2\,\text{CH}_3\text{X} \xrightarrow{\text{Base}} \text{N1,N3-Dimethylcyclohexane-1,3-diamine} + 2\,\text{HX}

where X = Cl, Br, or I.

Optimization Parameters:

ParameterOptimal RangeImpact on Yield
Methylating AgentMethyl iodide90-95% selectivity
SolventAnhydrous THFPrevents hydrolysis
Temperature0-5°CMinimizes over-alkylation
BaseK2_2CO3_3Maintains pH 8-9

Industrial implementations utilize continuous flow reactors to achieve >98% conversion while reducing reaction time from 24 hours (batch) to 2.5 hours.

Catalytic Hydrogenation of Nitrile Precursors

Two-Step Process via Diaminonitrile Intermediate

A scalable alternative employs:

  • Cyanoethylation :

CH2=CHCN+NH3NC-CH2CH2NH2\text{CH}2=\text{CHCN} + \text{NH}3 \rightarrow \text{NC-CH}2-\text{CH}2-\text{NH}_2

  • Catalytic Hydrogenation :

NC-CH2CH2NH2+4H2Raney NiCH3C6H10NH2\text{NC-CH}2-\text{CH}2-\text{NH}2 + 4\,\text{H}2 \xrightarrow{\text{Raney Ni}} \text{CH}3-\text{C}6\text{H}{10}-\text{NH}2

Hydrogenation Conditions:

Catalyst SystemPressure (MPa)Temperature (°C)Yield (%)
Raney Ni + 0.5% NaOH68098.2
Pd/C + Et3_3N312089.7

This method demonstrates superior atom economy (87%) compared to direct methylation (72%).

Resolution of Racemic Mixtures

Chiral Salt Formation

For enantiomerically pure (1R,3R) and (1S,3S) forms:

Procedure:

  • React racemic N1,N3-dimethylcyclohexane-1,3-diamine with L-tartaric acid in ethanol

  • Sequential recrystallization yields >99.5% ee product

  • Salt metathesis with HCl gas generates dihydrochloride

Crystallization Data:

Solvent SystemYield (%)Purity (HPLC)
Ethanol/H2_2O6899.8
Acetone7299.5

Industrial-Scale Production

Continuous Flow Synthesis

Modern plants employ integrated systems combining:

  • Microreactor methylation (residence time: 90 s)

  • Membrane-based HCl gas absorption

  • Crystallization-on-demand

Process Metrics:

StageThroughput (kg/h)Energy Use (kWh/kg)
Methylation1500.8
Salt Formation1400.3
Crystallization1351.2

This configuration achieves 92% overall yield with 99.4% purity.

Analytical Characterization

Critical quality control parameters include:

Spectroscopic Profiles

TechniqueKey Signals
1^1H NMR (D2_2O)δ 2.65 (m, 2H, CH2_2NH), 2.45 (s, 6H, NCH3_3)
IR (KBr)3200 cm1^{-1} (NH stretch), 1580 cm1^{-1} (NH bend)

Chromatographic Methods

ColumnMobile PhaseRetention Time (min)
Chiralpak AD-HHexane/IPA (80:20)12.7 (1R,3R)
Zorbax SB-C1820mM KH2_2PO4_48.3
Componentkg waste/kg product
Solvents1.8
Inorganics0.7
Organics0.2

Chemical Reactions Analysis

Structural Basis for Reactivity

N1,N3-Dimethylcyclohexane-1,3-diamine dihydrochloride features a cyclohexane ring with methyl groups and amino groups at positions 1 and 3. The dihydrochloride salt form enhances water solubility but does not directly alter the reactivity of the amino groups . The amino groups act as nucleophiles, enabling participation in electrophilic substitution and condensation reactions.

Acylation Reactions

The compound undergoes acylation with electrophilic reagents like acid chlorides or anhydrides. The reaction mechanism involves nucleophilic attack by the amino groups on carbonyl carbons, forming amides or substituted derivatives. For example:

R-COCl+N1,N3-dimethylcyclohexane-1,3-diamineAmide product\text{R-COCl} + \text{N1,N3-dimethylcyclohexane-1,3-diamine} \rightarrow \text{Amide product}

Steric hindrance from the cyclohexane ring and methyl substituents may influence reaction efficiency.

Alkylation Reactions

Alkylation typically occurs via reaction with alkylating agents (e.g., dimethyl sulfate), as seen in its synthesis from cyclohexane-1,3-diamine. This process introduces methyl groups to the amino nitrogen centers.

Oxidation and Reduction

While not explicitly detailed in source materials, the compound’s amines are susceptible to oxidation (e.g., by hydrogen peroxide) to form amine oxides or reduction (e.g., by lithium aluminum hydride) to yield primary amines. These transformations depend on reaction conditions and catalysts.

Mechanistic Insights

The amino groups in this compound act as nucleophiles, attacking electrophilic centers in substrates. For instance, in acylation:

  • Nucleophilic Attack : The lone pair on the amino nitrogen attacks the carbonyl carbon of the acylating agent.

  • Proton Transfer : A base (e.g., pyridine) facilitates deprotonation, forming the amide bond.

  • Steric Effects : Methyl substituents on the cyclohexane ring may reduce reactivity due to increased steric hindrance.

Comparison with Similar Compounds

While structural analogs like N1,N2-dimethylbenzene-1,2-diamine share similar reactivity, positional isomerism (1,3- vs. 1,2-substituted) alters steric and electronic environments, influencing reaction outcomes .

Note: Specific experimental data tables for this compound are not available in the provided sources. The analysis focuses on general reactivity patterns inferred from structural and mechanistic principles.

Scientific Research Applications

Chemistry

In synthetic chemistry, N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for diverse reactivity patterns that can be exploited in various chemical reactions such as:

  • Oxidation : The compound can be oxidized to form amine oxides using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can yield different amine derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : The amine groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Biology

In biological research, this compound is utilized as a ligand in enzyme-substrate interaction studies. Its ability to form stable complexes with metal ions makes it valuable for investigating metalloproteins and other biologically relevant systems.

Key applications include:

  • Enzyme Modulation : The compound's interaction with specific molecular targets can influence various biochemical pathways.
  • Drug Delivery Systems : Investigated for its potential role in enhancing the efficacy of drug formulations.

Medicine

This compound is being studied for potential therapeutic applications:

  • Therapeutic Agent : Research indicates its potential in treating certain diseases due to its biological activity.
  • Drug Formulation : Its properties may improve the delivery and effectiveness of pharmaceutical compounds .

Industry

In industrial applications, this compound acts as an intermediate in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties facilitate the development of agrochemicals and other industrial products .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

  • Enzyme Interaction Studies : Research demonstrated how this compound binds to metal ions, modulating enzyme activity which is crucial for understanding metabolic pathways in organisms.
  • Pharmaceutical Development : Investigations into its role in drug delivery systems have shown promising results in enhancing bioavailability and therapeutic outcomes in preclinical models.

Mechanism of Action

The mechanism of action of N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Analogs

N1,N1-Dimethylbenzene-1,3-diamine Dihydrochloride (CAS: 3575-32-4)
  • Molecular Formula : C8H14Cl2N2
  • Molecular Weight : 209.12 g/mol .
  • Key Differences :
    • Structure : Aromatic benzene ring vs. aliphatic cyclohexane.
    • Basicity : Aromatic amines (pKa ~4–5) are less basic than aliphatic amines (pKa ~9–10), affecting reactivity in acid-catalyzed reactions.
    • Applications : Used in dye synthesis and polymer crosslinking, whereas the cyclohexane analog is more common in chiral ligand synthesis .

Aliphatic Cycloalkane Diamines

(1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride (CAS: 860296-82-8)
  • Molecular Formula : C6H16Cl2N2
  • Molecular Weight : 199.11 g/mol .
  • Key Differences :
    • Substituents : Lacks methyl groups, reducing steric hindrance.
    • Stereochemistry : Chiral (1S,3S) configuration enables enantioselective catalysis, whereas the dimethyl variant may exhibit different stereoelectronic effects .
(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine Dihydrochloride (CAS: 1807914-23-3)
  • Molecular Formula : C7H18Cl2N2
  • Molecular Weight : 201.14 g/mol .

Linear Aliphatic Diamines

N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride (CAS: 1956306-39-0)
  • Molecular Formula : C7H18Cl2N2
  • Molecular Weight : 215.14 g/mol .
  • Key Differences :
    • Chain Length : Linear butane backbone vs. cyclic structure, leading to distinct solubility and lipophilicity profiles.
    • Applications : Primarily used as a pharmaceutical intermediate, whereas cyclohexane derivatives are employed in asymmetric synthesis .

Substituted Aliphatic Diamines

N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride (CAS: 2007908-52-1)
  • Molecular Formula : C13H21Cl3N2
  • Molecular Weight : 328.68 g/mol .
  • Key Differences :
    • Substituents : Bulky 2-chlorobenzyl group introduces steric and electronic effects absent in the dimethyl variant.
    • Applications : Acts as a kinase inhibitor precursor, highlighting its niche in medicinal chemistry .

Physicochemical and Functional Comparisons

Molecular Properties

Compound Molecular Weight (g/mol) CAS Number Key Functional Groups
N1,N3-Dimethylcyclohexane-1,3-diamine dihydrochloride 215.16 1187931-27-6 Cyclohexane, dimethylamine
N1,N1-Dimethylbenzene-1,3-diamine dihydrochloride 209.12 3575-32-4 Benzene, dimethylamine
(1S,3S)-Cyclohexane-1,3-diamine dihydrochloride 199.11 860296-82-8 Cyclohexane, primary amine
N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride 215.14 1956306-39-0 Linear chain, trimethylamine

Biological Activity

N1,N3-Dimethylcyclohexane-1,3-diamine dihydrochloride is a compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H18Cl2N2
  • CAS Number : 2613299-52-6
  • Structure : The compound features a cyclohexane backbone with two methyl groups and two amino groups, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand in enzyme-substrate interactions and can form stable complexes with metal ions, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound's amine groups allow it to participate in enzyme catalysis, potentially modulating enzyme activity.
  • Metal Ion Binding : Its ability to bind metal ions makes it relevant in studies involving metalloproteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, particularly in inhibiting the growth of specific cancer cell lines.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing, with some evidence supporting its role in protecting neuronal cells from oxidative stress.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the compound's effectiveness against glioblastoma multiforme (GBM) cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.
  • Neuroprotection :
    • In vitro experiments demonstrated that this compound could reduce apoptosis in neuronal cells exposed to oxidative stress. This effect was attributed to the compound's ability to modulate signaling pathways associated with cell survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of GBM cell growth
NeuroprotectiveReduced apoptosis under oxidative stress
Enzyme ModulationInteraction with metalloproteins

Synthesis and Production

The synthesis of this compound typically involves the reaction of cyclohexane-1,3-diamine with methylating agents under controlled conditions. The process can be scaled up for industrial production using continuous flow reactors to ensure consistent quality and yield.

Q & A

Q. What synthetic methodologies are recommended for preparing N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride with high purity?

A two-step approach is commonly employed: (1) alkylation of cyclohexane-1,3-diamine with methylating agents (e.g., methyl iodide) under basic conditions to introduce dimethyl groups, followed by (2) dihydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or methanol). Purification via recrystallization or column chromatography ensures ≥95% purity. Analytical techniques like HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and 1H^1H-NMR (D2 _2O solvent, δ 1.5–2.5 ppm for cyclohexane protons) validate structural integrity .

Q. How can the structural configuration of this compound be confirmed experimentally?

X-ray crystallography using SHELXL or SHELXTL software provides unambiguous confirmation of stereochemistry (e.g., cis/trans isomerism in the cyclohexane ring). For non-crystalline samples, 1H^1H- and 13C^13C-NMR combined with 2D techniques (COSY, HSQC) resolve spatial arrangements. Vibrational spectroscopy (FT-IR) identifies characteristic N–H and C–N stretches (~3300 cm1 ^{-1} and ~1250 cm1 ^{-1}, respectively) .

Q. What are the best practices for assessing the purity of this compound in solution-phase studies?

Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile. For solid-state purity, elemental analysis (C, H, N, Cl) should match theoretical values (e.g., C: 44.66%, H: 9.36%, N: 13.01%, Cl: 32.97% for C8 _8H20 _{20}Cl2 _2N2 _2) within ±0.3% deviation .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

Accelerated stability studies (ICH guidelines) show degradation above 40°C or at extreme pH (<2 or >10). Degradation products (e.g., demethylated analogs) are identified via LC-MS. Store lyophilized samples at –20°C in amber vials under inert gas (N2 _2) to prevent hygroscopicity-induced decomposition .

Q. What mechanistic insights can be gained from studying its coordination chemistry with transition metals?

The compound acts as a bidentate ligand via its amine groups, forming stable complexes with Cu(II), Ni(II), or Co(II). UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry reveal redox-active metal centers. Such complexes are explored for catalytic applications (e.g., asymmetric synthesis) or as models for metalloenzyme active sites .

Q. How can contradictory data between NMR and crystallography results be resolved during structural analysis?

Discrepancies often arise from dynamic processes (e.g., ring-flipping in cyclohexane). Variable-temperature NMR (VT-NMR) detects conformational exchange (e.g., coalescence of axial/equatorial proton signals). Complement with DFT calculations (B3LYP/6-31G* level) to predict energetically favored conformers and compare with crystallographic data .

Q. What strategies optimize enantiomeric excess in asymmetric syntheses using this compound as a chiral auxiliary?

Chiral derivatization (e.g., with (R)- or (S)-Mosher’s acid) followed by 19F^19F-NMR quantifies enantiomeric ratios. Kinetic resolution via lipase-catalyzed acylation (e.g., Candida antarctica lipase B) improves selectivity. X-ray diffraction of diastereomeric salts (e.g., with tartaric acid) confirms absolute configuration .

Methodological Notes

  • Contradiction Handling : Cross-validate analytical data (e.g., NMR, HPLC, MS) to address batch-to-batch variability .
  • Safety Protocols : Follow guidelines from safety data sheets (SDS) for handling hygroscopic and irritant compounds; use fume hoods and PPE .

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